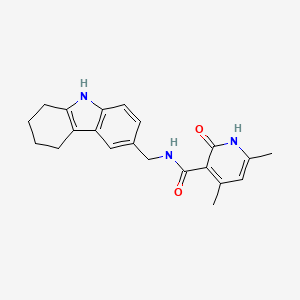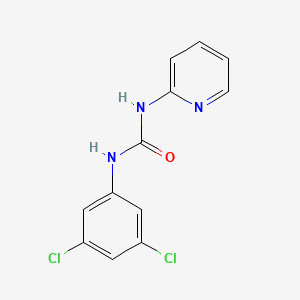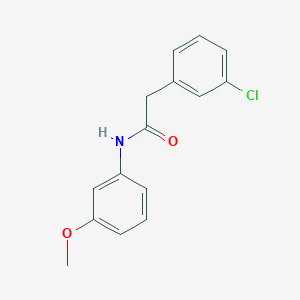![molecular formula C22H33NO6 B5453372 1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]azepane;oxalic acid](/img/structure/B5453372.png)
1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]azepane;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]azepane; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a prop-1-enyl group, and a phenoxy group attached to a butyl chain, which is further connected to an azepane ring. The oxalic acid component adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]azepane; oxalic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-methoxy-4-[(E)-prop-1-enyl]phenol: This can be achieved through the reaction of 2-methoxyphenol with prop-1-enyl bromide under basic conditions.
Formation of 2-methoxy-4-[(E)-prop-1-enyl]phenoxybutane: The intermediate phenol is then reacted with 1-bromobutane in the presence of a base to form the butyl ether.
Cyclization to form 1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]azepane: The butyl ether is then subjected to cyclization with azepane under acidic conditions.
Addition of oxalic acid: Finally, the azepane derivative is reacted with oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]azepane; oxalic acid can undergo various chemical reactions, including:
Oxidation: The methoxy and prop-1-enyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]azepane; oxalic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]azepane; oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-[(E)-prop-1-enyl]phenoxyacetic acid
- 2-methoxy-4-[(E)-prop-1-enyl]phenoxybutane
- 1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]piperidine
Uniqueness
1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]azepane; oxalic acid is unique due to its combination of functional groups and the presence of the azepane ring
Properties
IUPAC Name |
1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]azepane;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2.C2H2O4/c1-3-10-18-11-12-19(20(17-18)22-2)23-16-9-8-15-21-13-6-4-5-7-14-21;3-1(4)2(5)6/h3,10-12,17H,4-9,13-16H2,1-2H3;(H,3,4)(H,5,6)/b10-3+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAGCQZPVHYBAU-ORVWSRSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCN2CCCCCC2)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCN2CCCCCC2)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-pyrimidinamine](/img/structure/B5453295.png)
![1-methyl-N-(3-{N-[(5-methyl-3-isoxazolyl)carbonyl]ethanehydrazonoyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5453300.png)

![2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5453307.png)
![N-(3,4-dimethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5453323.png)
![2-[[(E)-3-(2-nitrophenyl)prop-2-enyl]-propylamino]ethanol](/img/structure/B5453335.png)



![5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5453375.png)
![N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5453383.png)
![7-{4-[(4-chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5453387.png)
![5-{[(2-chlorobenzyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5453390.png)
![[1-(2,5-dimethylpyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol](/img/structure/B5453394.png)
